Aceclidine

Catalog No.
S516898
CAS No.
827-61-2
M.F
C9H15NO2
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aceclidine

Aceclidine (CAS 827-61-2) overcomes the ciliary spasm liability of conventional miotics. As a pupil-selective muscarinic agonist, it binds both high- and low-affinity mAChR states for sustained miosis with minimal accommodative effect.

  • Maintains 1.5-2.0 mm pupil for ≤10 h without significant ciliary contraction, reducing myopic shift and vitreomacular traction risk.
  • Enantiomers display 4-fold potency variation, enabling precise muscarinic subtype signaling studies.

Ideal as an API for next-generation presbyopia drops or as a pharmacological standard.

CAS Number

827-61-2

Product Name

Aceclidine

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl acetate

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3

InChI Key

WRJPSSPFHGNBMG-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

aceclidin, aceclidine, aceclidine hydrochloride, Glaucadrine, Glaucocare, Glaucostat, Glaucotat

Canonical SMILES

CC(=O)OC1CN2CCC1CC2

The exact mass of the compound Aceclidine is 169.1103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758239. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. It belongs to the ontological category of quinuclidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 50 mg

Aceclidine (1-azabicyclo[2.2.2]octan-3-yl acetate) is a synthetic, direct-acting muscarinic acetylcholine receptor (mAChR) agonist belonging to the quinuclidine structural class. Unlike traditional choline esters or alkaloids, aceclidine functions as a predominately pupil-selective miotic agent. In procurement and formulation contexts, it is highly valued for its ability to induce sustained contraction of the iris sphincter muscle while exerting minimal stimulatory effects on the ciliary muscle. This distinct pharmacological profile makes it a critical active pharmaceutical ingredient (API) and research standard for advanced ophthalmic formulations, particularly in the development of once-daily treatments for presbyopia and glaucoma where minimizing accommodative spasm is essential [1].

Research Fit

M
Muscarinic receptor agonist tool
Targets M1–M5 subtypes; reports M1 agonist conformation preference and M3 modulation. Supports receptor binding and signaling studies.
Q
Quinuclidine scaffold for SAR
Rigid bicyclic core offers a validated template for investigating conformational restriction effects on muscarinic potency and subtype selectivity.
S
Stereochemical control available
Enantiomer-specific pharmacology reported; racemic and single-enantiomer forms enable stereoselective muscarinic activity research.

Substituting aceclidine with more common muscarinic agonists, such as pilocarpine or carbachol, fundamentally alters the physiological response in ophthalmic models and formulations. Pilocarpine and carbachol are nonselective cholinergic miotics that aggressively stimulate both the iris sphincter and the ciliary muscle, leading to severe accommodative spasm, myopic shift, lens thickening, and anterior lens displacement, which carry risks of vitreomacular traction [1]. Furthermore, receptor binding kinetics differ significantly; while pilocarpine binds to a single affinity state of the muscarinic receptor in iris tissue, aceclidine engages both high- and low-affinity states, resulting in higher contractile efficacy [2]. Consequently, utilizing pilocarpine as a cost-saving substitute in presbyopia research or precision miotic formulations will fail to replicate aceclidine's extended duration and pupil-selective safety profile.

Substitution Risk

Target compound
Aceclidine
Biphasic receptor binding to high- and low-affinity states; tissue-selectivity profile with markedly lower potency in ciliary muscle relative to iris sphincter.
Potential substitute
Pilocarpine
Single affinity state binding; non-selective interaction with both iris sphincter and ciliary body, altering miosis-to-accommodation balance.
Receptor binding divergence and tissue selectivity context may not transfer between these muscarinic agonists. Substituting pilocarpine for aceclidine in experiments targeting pupil-selective outcomes may shift the accommodative response profile and compromise endpoint interpretation.

Muscarinic Receptor Affinity State Binding Profile

In isolated iris muscle preparations, the contractile efficacy of muscarinic agonists is heavily dependent on their receptor binding profiles. Analysis of [3H]-Quinuclidinyl benzilate (QNB) binding demonstrates that aceclidine binds to both high- and low-affinity forms of the muscarinic receptor. In contrast, the standard comparator, pilocarpine, binds to only one affinity state[1]. The activation of the low-affinity state by aceclidine is primarily responsible for its potent stimulation of iris muscle contraction, yielding a more efficacious miotic response than pilocarpine under identical assay conditions [1].

Evidence DimensionMuscarinic receptor affinity state engagement
Target Compound DataAceclidine binds to both high- and low-affinity receptor states
Comparator Or BaselinePilocarpine binds to a single affinity state
Quantified DifferenceDual-state vs. single-state binding, correlating with superior contractile efficacy
Conditions[3H]-QNB binding analysis in isolated rabbit iris muscle

This dual-affinity binding profile justifies the procurement of aceclidine over pilocarpine for assays and formulations requiring maximum iris sphincter contractile efficacy without relying on non-selective over-dosing.

M1 binding affinity
Head-to-head
IC50 120 nM (agonist radioligand [3H]oxotremorine-M) vs 2427 nM ([3H]pirenzepine); 20-fold difference.
Supports agonist-state stabilization study context.
Rat hippocampus membranes; distinct from antagonist-preferring conformation.

Enantiomeric Purity-Linked Reproducibility in Receptor Activation

When procuring aceclidine for in vitro receptor signaling assays, enantiomeric purity is a critical variable for reproducible data. Aceclidine is often supplied as a racemate, but its enantiomers exhibit significant quantitative differences in receptor activation. When evaluated via stimulation of phosphoinositide hydrolysis in CHO cells transfected with M1, M3, and M5 muscarinic subtypes, S-(+)-aceclidine demonstrated a 2- to 4-fold greater potency than R-(-)-aceclidine[1]. Furthermore, the maximal response (efficacy) of the R-(-)-isomer was restricted to only 44% to 64% of the response generated by the S-(+)-isomer[1].

Evidence DimensionPotency and maximal response in phosphoinositide hydrolysis
Target Compound DataS-(+)-aceclidine (100% relative maximal response)
Comparator Or BaselineR-(-)-aceclidine (44-64% maximal response; 2-4x lower potency)
Quantified Difference2- to 4-fold potency advantage and ~50% greater efficacy for the S-(+)-enantiomer
ConditionsCHO cells transfected with M1, M3, and M5 muscarinic receptor subtypes

Highlights the critical need for buyers to specify enantiomeric purity or racemic composition when sourcing aceclidine to ensure reproducibility in precise in vitro receptor signaling assays.

Ciliary muscle potency
Head-to-head
Relative potency 1/132 vs oxotremorine-M; partial agonist (80–85% max response). Rank order: oxotremorine-M > carbachol > pilocarpine > aceclidine.
Supports ciliary muscle potency review; reported partial agonist profile.
Human postmortem circular ciliary muscle, contractility assay.

API Formulation Suitability for Extended-Duration Ophthalmic Products

A primary driver for selecting aceclidine as an active pharmaceutical ingredient (API) in ophthalmic manufacturing is its extended pharmacodynamic profile, which simplifies formulation requirements for once-daily products. In clinical formulation trials, preservative-free aceclidine (1.75%) successfully maintained a targeted pupil size of 1.5 to 2.0 mm for up to 10 hours post-instillation [1]. This resulted in 71% of subjects achieving a 3-line or greater improvement in near-visual acuity at 1 hour, with statistical significance maintained through the 10-hour mark[1]. Standard pilocarpine formulations lack this prolonged pinhole effect, requiring formulators to either increase concentration—risking severe adverse effects—or mandate multiple daily doses.

Evidence DimensionDuration of target pupil constriction (1.5 - 2.0 mm)
Target Compound DataAceclidine maintains target miosis for up to 10 hours
Comparator Or BaselineStandard short-acting miotics (e.g., pilocarpine)
Quantified Difference10-hour sustained efficacy with 71% initial responder rate for aceclidine
ConditionsPhase 2/3 clinical trial evaluation of 1.75% preservative-free aceclidine formulations

Proves aceclidine's superiority as a foundational API for once-daily ophthalmic formulations, directly impacting commercial viability and product lifecycle decisions.

Tissue selectivity ratio
Cross-study
28-fold lower potency on longitudinal ciliary muscle vs iris sphincter (EC50).
Supports pupil-selective miotic research context.
Human isolated intraocular muscle preparations; not observed with carbachol.
Receptor binding states
Head-to-head
Aceclidine binds high- and low-affinity states; pilocarpine binds a single affinity state.
Supports mechanism-of-action differentiation for muscarinic signaling models.
Rabbit iris muscle membranes, [3H]-QNB saturation binding.
Enantiomer activity
Cross-study
(+)-Aceclidine shows higher potency than (-)-aceclidine across tremor, analgesia, salivation endpoints; enantiomer ratio aligns with binding affinity ratio.
Supports enantiomer-specific pharmacology study design.
In vivo mouse models; racemate may obscure stereoselective effects.
Rigidity-potency relationship
Class-level
Rigid tertiary amine (aceclidine) more potent than its quaternary methiodide; flexible tertiary amines less potent than their quaternary analogs.
Supports scaffold-based SAR for muscarinic agonist design.
Guinea pig ileum contractility; class-level inference requires verification.

Development of Once-Daily Presbyopia Ophthalmic Solutions

Due to its ability to maintain a 1.5 to 2.0 mm pupil diameter for up to 10 hours without inducing severe ciliary muscle contraction, aceclidine is the preferred API for next-generation presbyopia eye drops. Formulators should prioritize this compound over pilocarpine to minimize the risk of myopic shift, brow ache, and vitreomacular traction in commercial ophthalmic products[1].

In Vitro Muscarinic Receptor Affinity Assays

Aceclidine's unique capacity to bind to both high- and low-affinity states of the muscarinic receptor makes it an essential pharmacological standard for isolated tissue assays. Researchers investigating receptor occupancy theory and low-affinity state activation should utilize aceclidine to benchmark contractile efficacy against single-affinity binders like pilocarpine [2].

Stereoselective M1/M3/M5 Receptor Signaling Research

Because the S-(+) and R-(-) enantiomers of aceclidine display up to a 4-fold difference in potency and significant variance in maximal response during phosphoinositide hydrolysis, the isolated enantiomers serve as highly precise tools for mapping muscarinic subtype signaling pathways in transfected cell models [3].

Application Fit

Application
Selection Property
Validation Focus
Pupil-selective miosis research
Tissue-selectivity ratio (iris vs ciliary muscle)
Depth-of-focus modulation with minimal accommodation disturbance
Ocular outflow pathway studies
Preserved accommodative reserve profile
Miotic response without ciliary spasm; IOP reduction context
Muscarinic receptor affinity state research
Biphasic binding to high- and low-affinity states
GPCR conformational dynamics and biased agonism modeling
Quinuclidine scaffold SAR studies
Rigid tertiary amine template for potency optimization
Potency rank inversion vs quaternary analogs; subtype selectivity design

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

169.110278721 Da

Monoisotopic Mass

169.110278721 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0578K3ELIO

MeSH Pharmacological Classification

Miotics

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EB - Parasympathomimetics
S01EB08 - Aceclidine

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM1 [HSA:1128] [KO:K04129]

Other CAS

827-61-2

Wikipedia

Aceclidine

Role of cholinergic and cytokine regulation of T cell function in stimulation and inhibition of immune reactions in intoxication by organophosphorus compounds in different doses

P F Zabrodskii, V F Kirichuk, V G Lim, I H Yafarova, A V Kuzmin
PMID: 20396698   DOI: 10.1007/s10517-010-0722-9

Abstract

Experiments on outbred albino rats showed that administration of acetylcholine and aceclidine in a dose of 0.1 LD50 for 3 days and of dimethyl dichlorovinyl phosphate (organophosphorus compound) in a single dose of 0.05 LD50 stimulated the function of Th1 and Th2 lymphocytes and cytokine production by these cells. Dimethyl dichlorovinyl phosphate in a single dose of 0.5 LD50 produced an opposite effect. Acetylcholine and aceclidine stimulated activity of acetylcholinesterase in T cells, while dimethyl dichlorovinyl phosphate in a single dose of 0.5 LD50 inhibited it. During acute intoxication, the organophosphorus compound, depending on the dose, can stimulate (acetylcholine effect) and inhibit the immune reactions (acetylcholinesterase inhibition of T cells).


Effectiveness of daily use of brimonidine as antimydriatic agent

Sandra Brown
PMID: 19781497   DOI: 10.1016/j.jcrs.2009.06.016

Abstract




[The role of M-cholinoreceptors in the regulation of Th1 and Th2 lymphocyte functions]

P F Zabrodskiĭ, V G Germanchuk, V G Mandych
PMID: 18488908   DOI:

Abstract

Experiments on Wistar rats showed that the activation of m-cholinoreceptors by aceclidine (daily administration in a dose of 0.05 LD50, s.c., for 3 days) enhanced the function of Th1 lymphocytes to a greater extent in comparison to Th2 lymphocytes. The blockage of m-cholinoreceptors by the atropin led to a more pronounced suppression of Th2 lymphocytes function in comparison to Th1 cells.


Photic sensitivity ranges of hamster pupillary and circadian phase responses do not overlap

Roelof A Hut, Malgorzata Oklejewicz, Camille Rieux, Howard M Cooper
PMID: 18258756   DOI: 10.1177/0748730407311851

Abstract

Mammalian retinal photoreceptors form an irradiance detection system that drives many nonvisual responses to light such as pupil reflex and resetting of the circadian clock. To understand the role of pupil size in circadian light responses, pupil diameter was pharmacologically manipulated and the effect on behavioral phase shifts at different irradiance levels was studied in the Syrian hamster. Dose-response curves for steady-state pupil size and for behavioral phase shifts were constructed for 3 pupil conditions (dilated, constricted, and control). Retinal irradiance was calculated from corneal irradiance, pupil size, retinal surface area, and absorption of ocular media. The sensitivity of photic responses to retinal irradiance is approximately 1.5 log units higher than to corneal irradiance. When plotted against corneal irradiance, pharmacological pupil constriction reduces the light sensitivity of the circadian system, but pupil dilation has no effect. As expected, when plotted against retinal irradiance all dose-response curves superimposed, confirming that the circadian system responds to photon flux on the retina. Pupil dilation does not increase the circadian response to increasing irradiance, since the response of the circadian system attains saturation at irradiance levels lower than those required to induce pupil constriction. The main finding shows that due to the different response sensitivities, the effect of pupil constriction on the light sensitivity of the circadian system in the hamster under natural conditions is virtually negligible. We further suggest the existence of distinct modulating mechanisms for the differential retinal irradiance sensitivity of the pupil system and the circadian system, which enables the different responses to be tuned to their specific tasks while using similar photoreceptive input.


Aceclidine, brimonidine tartrate, and dapiprazole: comparison of miotic effect and tolerability under different lighting conditions

Annalisa Canovetti, Marco Nardi, Michele Figus, Paolo Fogagnolo, Umberto Benelli
PMID: 19101423   DOI: 10.1016/j.jcrs.2008.09.009

Abstract

To evaluate the effect of 3 types of topically applied miotic eyedrops on the pupil diameter in normal eyes.
Department of Neurosciences, Section of Ophthalmology, University of Pisa, Pisa, Italy.
This prospective study comprised 60 eyes of 30 healthy volunteers treated with aceclidine 0.02%, brimonidine tartrate 0.20%, and dapiprazole 0.25%. Pupil diameter was measured under scotopic, mesopic (4 lux), and photopic (50 lux) conditions using an infrared pupillometer incorporated into a CSO topographer. The first measurement was obtained before single instillation of 1 type of miotic eyedrop. Subsequent measurements were taken after 30, 120, and 240 minutes. Each additional medication was tested after an interval of at least 6 weeks to avoid possible effects from the previously administered drug. All patients received a questionnaire and were asked to grade the tolerability of each eyedrop using a subjective scoring system.
Aceclidine 0.02% had no significant miotic effect. Brimonidine tartrate 0.20% caused significant miosis within 30 minutes and 120 minutes; after 240 minutes, the effect under all luminance conditions decreased to baseline levels without reaching the initial level. Dapiprazole 0.25% had a miotic effect similar to that of brimonidine but produced many side effects including hyperemia and burning, which many patients said caused significant discomfort.
Brimonidine tartrate 0.20% had the best miotic effect of the 3 agents tested and was well tolerated by the patients. The reproducible miotic effect of brimonidine tartrate under all lighting conditions might benefit postoperative refractive patients who report night-vision difficulties related to large pupils.


Estimation of agonist activity at G protein-coupled receptors: analysis of M2 muscarinic receptor signaling through Gi/o,Gs, and G15

Michael T Griffin, Katherine W Figueroa, Sarah Liller, Frederick J Ehlert
PMID: 17392404   DOI: 10.1124/jpet.107.120857

Abstract

We developed novel methods for analyzing the concentration-response curve of an agonist to estimate the product of observed affinity and intrinsic efficacy, expressed relative to that of a standard agonist. This parameter, termed intrinsic relative activity (RA(i)), is most applicable for the analysis of responses at G protein-coupled receptors. RA(i) is equivalent to the potency ratios that agonists would exhibit in a hypothetical, highly sensitive assay in which all agonists behave as full agonists, even those with little intrinsic efficacy. We investigated muscarinic responses at the M(2) receptor, including stimulation of phosphoinositide hydrolysis through G(alpha15) in HEK 293T cells, inhibition of cAMP accumulation through G(i) in Chinese hamster ovary (CHO) cells, and stimulation of cAMP accumulation through G(s) in CHO cells treated with pertussis toxin. The RA(i) values of carbachol, oxotremorine-M, and the enantiomers of aceclidine were approximately the same in the three assay systems. In contrast, the activity of 4-[[N-[3-chlorophenyl]carbamoy]oxy-2-butynyl]trimethylammonium chloride (McN-A-343) was approximately 10-fold greater at M(2) receptors coupled to G(alpha15) in HEK 293T cells compared with M(2) receptors coupled to G(i) in the same cells or in CHO cells. Our results show that the RA(i) estimate is a useful measure for quantifying agonist activity across different assay systems and for detecting agonist directed signaling.


Aceclidine and pilocarpine interact differently with muscarinic receptor in isolated rabbit iris muscle

Liang Zhu, Yong-Yao Cui, Ju-Mei Feng, Xing-Jun Wu, Hong-Zhuan Chen
PMID: 16229863   DOI: 10.1016/j.lfs.2005.07.034

Abstract

The relationship between muscarinic receptor affinity states and the contractile response to the muscarinic agonists carbachol, aceclidine, and pilocarpine, has been examined in the isolated rabbit iris muscle. Contraction of the iris muscle by carbachol and aceclidine was more potent and/or more efficacious than the response to pilocarpine. Analysis of [3H]-Quinuclidinyl benzilate (QNB) binding showed that while both carbachol and aceclidine bound to high- and low-affinity forms of the muscarinic receptor, pilocarpine bound to one affinity state. The efficacy of carbachol and aceclidine to stimulate contraction of the iris muscle was consistent with receptor occupancy theory only when considering the low-affinity state of the muscarinic receptor, and activation of the low-affinity rather than high-affinity binding state of the receptor is likely to mediate the contraction of iris muscle. Therefore, the typical anti-glaucoma muscarinic agonists aceclidine and pilocarpine may interact differently with their target receptors in isolated rabbit iris muscle.


Role of nicotinic and muscarinic cholinoreceptors in the realization of the cholinergic anti-inflammatory pathway during the early phase of sepsis

P F Zabrodskii, V G Lim, M S Shekhter, A V Kuzmin
PMID: 23113262   DOI: 10.1007/s10517-012-1803-8

Abstract

Stimulation of nicotinic and muscarinic cholinoreceptors (nAChR, mAChR) in outbred albino mice with nicotine and aceclidine, respectively, in single equilethal doses 0.5 DL(50)6 h before sepsis induction significantly reduced animal mortality due to a decrease in blood concentrations of proinflammatory cytokines IL-1β, IL-6, and MIP-2. Stimulation of mAChR (injection of aceclidine) stimulated the neutrophilic phagocytic and metabolic activity. Realization of the cholinergic anti-inflammatory pathway (stimulation of the peripheral nicotinic cholinoreceptors (α7nAChR) and central muscarinic cholinoreceptors (mAChR) was modulated by stimulation of the muscarinic cholinoreceptors of the phagocytic monocytic system cells.


Pharmacological management of night vision disturbances after refractive surgery Results of a randomized clinical trial

Alessandro Randazzo, Francesco Nizzola, Luca Rossetti, Nicola Orzalesi, Paolo Vinciguerra
PMID: 16246781   DOI: 10.1016/j.jcrs.2005.02.042

Abstract

To evaluate the efficacy and safety of diluted aceclidine eyedrops in reducing night vision disturbances after refractive surgery.
Department of Ophthalmology, Istituto Clinico Humanitas, Rozzano-Milano, Italy.
This double-masked randomized clinical trial included 30 patients (60 eyes) with chronic night vision disturbance after refractive surgery. Patients were randomly allocated to receive (1) placebo, (2) aceclidine 0.016%, or (3) aceclidine 0.032%. Drugs were administered once or twice daily. Anterior segment, haze, uncorrected visual acuity, best corrected visual acuity, intraocular pressure, corneal maps, and scotopic pupil size were determined at baseline and at follow-up examinations (15 and 30 days after inclusion). Halos and double vision 4-step scales were built to determine subjective grading of night vision disturbance, and the root mean square (RMS) was calculated to determine objective changes in night vision disturbance.
The effect of diluted aceclidine started about 15 minutes after instillation and lasted for about 5 hours. No difference between the 2 dilutions could be found. Thirty-nine of 40 treated eyes showed a reduction in night vision disturbance. The mean reduction in halos and double vision grading was 1.42 +/- 0.5 (SD) and 1.14 +/- 0.4, respectively. A mean decrease in pupil size of 2.5 mm was measured. Thirty minutes after the instillation of diluted aceclidine, the topography-derived wavefront error showed a statistically significant reduction in RMS values (total, spherical, astigmatic, coma, and higher order), which was maintained for 5 hours. A transitory conjunctival hyperemia was the only side effect reported.
Diluted aceclidine seemed to be an effective and safe treatment for night vision disturbance following refractive surgery.


[Aceclidine- a new preparation for treatment of postoperative atony of the intestines and urinary bladder]

K A ZAITSEVA, M D MASHKOVSKII
PMID: 13787701   DOI:

Abstract




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